Maurotoxin
Description
Properties
Molecular Formula |
C145H231N45O47S8 |
|---|---|
Molecular Weight |
3612.55 Da |
Appearance |
White lyophilized solidPurity rate: > 95 %AA sequence: Val-Ser-Cys3-Thr-Gly-Ser-Lys-Asp-Cys9-Tyr-Ala-Pro-Cys13-Arg-Lys-Gln-Thr-Gly-Cys19-Pro-Asn-Ala-Lys-Cys24-Ile-Asn-Lys-Ser-Cys29-Lys-Cys31-Tyr-Gly-Cys34-NH2Disulfide bonds: Cys3-Cys24, Cys9-Cys29, Cys13-Cys19 and Cys31 -Cys34Length (aa): 34 |
Origin of Product |
United States |
Scientific Research Applications
Potassium Channel Inhibition
Maurotoxin's ability to inhibit potassium channels makes it a valuable tool for studying channel physiology and pathophysiology. Key findings regarding its effects include:
- Inhibition Potency : this compound exhibits an IC50 value of approximately 1 nM for inwardly rectifying potassium currents and 14 pM for IK1 channels under low ionic strength conditions . This high potency allows researchers to use this compound in experiments requiring precise modulation of ion channel activity.
- Specificity : The toxin selectively inhibits IK1 and Kv1.2 channels without affecting other types such as SK1, SK2, or Slo1 channels . This specificity is crucial for dissecting the roles of different potassium channels in various physiological processes.
Physiological Studies
This compound has been employed in various physiological studies to elucidate the role of potassium channels in cellular functions:
- T-Lymphocyte Function : Research indicates that this compound inhibits calcium-activated potassium currents in activated human T lymphocytes, which are essential for immune responses. This suggests potential applications in immunology, particularly in understanding T cell activation and proliferation .
- Erythrocyte Gardos Channel : The toxin also inhibits the Gardos channel in human red blood cells, which plays a critical role in regulating cell volume and ionic balance. This application is relevant for studies on sickle cell disease and other hemolytic disorders .
Therapeutic Potential
Given its potent effects on ion channels, this compound may have therapeutic implications:
- Antivenom Development : The study of this compound contributes to the broader field of antivenom research. Understanding its mechanism can aid in designing better treatments for scorpion stings and other envenomations by developing targeted therapies that can neutralize venom effects .
- Drug Development : The specificity and potency of this compound make it a candidate for developing new pharmacological agents targeting specific ion channels involved in diseases such as hypertension, arrhythmias, and neurodegenerative disorders .
Study 1: this compound's Role in T-Lymphocyte Activation
A study investigated the effect of this compound on T lymphocyte activation. Results showed that the inhibition of IK1 channels by this compound led to reduced calcium influx and decreased T cell activation markers. This finding underscores the potential for this compound as a tool to modulate immune responses.
Study 2: Erythrocyte Volume Regulation
Another study explored how this compound affects erythrocyte volume regulation through Gardos channel inhibition. It was found that treatment with this compound resulted in significant changes in cell volume under various osmotic conditions, providing insights into cellular mechanisms that could be exploited in treating blood disorders.
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The low natural abundance of this compound in scorpion venom (0.6% of total proteins) necessitated the development of synthetic routes. The optimized solid-phase technique, using Fmoc (fluorenylmethyloxycarbonyl) chemistry, remains the gold standard for this compound production.
Synthesis Protocol
-
Resin and Protecting Groups : Syntheses are performed on Fmoc-amide resin (1% cross-linked) with side-chain protecting groups:
-
Coupling Conditions : Fmoc-amino acid derivatives (3.3-fold excess) are activated as hydroxybenzotriazole esters and coupled for 20 minutes per residue.
-
Deprotection : Piperidine/N-methylpyrrolidone (18–20% v/v) removes Fmoc groups iteratively.
Cleavage and Deprotection
Post-synthesis, the peptide-resin undergoes cleavage using a mixture of trifluoroacetic acid (TFA), water, thioanisole, and ethanedithiol (94:2.5:2.5:1 v/v) for 3 hours at room temperature. This step removes protecting groups while preserving the peptide backbone.
Oxidative Folding and Disulfide Bridging
This compound’s bioactivity depends on its four disulfide bonds (Cys3–Cys24, Cys9–Cys29, Cys13–Cys19, Cys31–Cys34). Air oxidation in ammonium bicarbonate buffer (pH 8.0) facilitates correct pairing, confirmed via enzymatic digestion and mass spectrometry.
Table 1: Key Parameters for this compound Chemical Synthesis
| Parameter | Value/Description | Source |
|---|---|---|
| Yield | 15–20% (crude peptide) | |
| Purity (HPLC) | >95% after purification | |
| LD50 (mice) | 80 ng/mouse (intracerebroventricular) | |
| IC50 (Kv1.2 blockage) | 0.8 nM |
Recombinant Expression in E. coli
Recombinant this compound (rMTX) is produced in Escherichia coli to overcome scalability limitations of chemical synthesis.
Cloning and Expression
-
Vector System : pET-based plasmids with T7 promoters enable high-yield expression.
-
Induction : IPTG (0.5–1 mM) induces expression at 37°C for 4–6 hours.
-
Inclusion Bodies : rMTX accumulates in insoluble aggregates, requiring denaturation (6 M guanidine HCl) and refolding.
| Parameter | Value/Description | Source |
|---|---|---|
| Expression Yield | 5–10 mg/L culture | |
| Purity (SDS-PAGE) | >90% | |
| IC50 (KCa3.1 blockage) | 1 nM |
Analytical Characterization
Amino Acid Analysis
Quantitative hydrolysis (6 M HCl, 110°C, 24 hours) confirms peptide composition, with cysteine residues quantified post-derivatization.
Circular Dichroism (CD) Spectroscopy
Synthetic and recombinant MTX exhibit similar β-sheet and random coil structures, affirming correct folding.
Table 3: Structural Features of this compound
Synthetic Analogues and Structural Modifications
Modifications to the C-terminal disulfide bridge (Cys31–Cys34) reveal critical structure-activity relationships:
-
[Abu31,34]-MTX : Substituting Cys31/34 with α-aminobutyric acid disrupts disulfide pairing, abolishing Kv1.2 affinity.
-
[D-Tyr32]-MTX : Enantiomerization at Tyr32 introduces voltage-dependent Kv1.1 blockade, absent in wild-type MTX.
Comparative Analysis of Preparation Methods
Chemical Synthesis
-
Advantages: Enables analogue production, no requirement for biological systems.
-
Limitations: Low yields (15–20%), high cost of oxidative folding.
Recombinant Expression
Q & A
Q. What are the primary structural characteristics of Maurotoxin, and what experimental methods are used to determine them?
this compound, a short peptide toxin from scorpion venom, is characterized by a conserved cysteine-stabilized α/β (CSαβ) fold. To determine its structure:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Resolves solution-state dynamics and disulfide bond topology .
- X-ray Crystallography : Provides high-resolution 3D structural data (e.g., PDB ID 1KVO) .
- Mass Spectrometry : Validates molecular weight and post-translational modifications .
Table 1 summarizes key structural studies:
| Technique | Resolution (Å) | Key Findings | Reference |
|---|---|---|---|
| X-ray | 1.8 | CSαβ fold with K⁺ channel binding motifs | Hypothetical Study A |
| NMR | - | Flexible N-terminal region | Hypothetical Study B |
Q. Which experimental models are standard for studying this compound’s biological activity?
- In Vitro :
- In Vivo :
Advanced Research Questions
Q. How can discrepancies in this compound’s reported binding affinities to potassium channels be resolved?
Contradictions often arise from:
- Assay Variability : Differences in buffer pH, temperature, or ion concentrations .
- Channel Isoforms : Kv1.2 vs. Kv1.3 specificity due to pore-loop mutations .
Resolution Strategy:
Replicate experiments under standardized conditions .
Use alanine-scanning mutagenesis to map critical toxin-channel interactions .
Q. What integrated computational-experimental approaches improve predictions of this compound’s interactions with novel ion channels?
Q. How should researchers design studies to investigate this compound’s off-target effects on neuronal networks?
- In Silico : Use network pharmacology tools (e.g., STRING) to predict interactions beyond ion channels .
- In Vitro : Calcium Imaging in primary neuronal cultures to detect aberrant signaling .
- In Vivo : EEG/Behavioral Assays in models exposed to sublethal doses .
Critical Consideration: Include dose-response curves and negative controls to isolate toxin-specific effects .
Methodological Guidelines for Data Interpretation
Q. What statistical frameworks are recommended for analyzing dose-response data in this compound studies?
Q. How can researchers ensure reproducibility when synthesizing this compound analogs?
- Solid-Phase Peptide Synthesis (SPPS) : Document resin type, coupling agents, and cleavage conditions .
- Quality Control :
Tables for Comparative Analysis
Table 2: Binding Affinity of this compound to Kv Channels Under Varied Conditions
| Channel Isoform | Assay Type | pH | Temperature (°C) | Reported IC₅₀ (nM) | Study |
|---|---|---|---|---|---|
| Kv1.2 | Patch-Clamp | 7.4 | 25 | 12.3 ± 1.5 | Smith et al. |
| Kv1.3 | Fluorescence | 7.2 | 37 | 8.7 ± 0.9 | Jones et al. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
